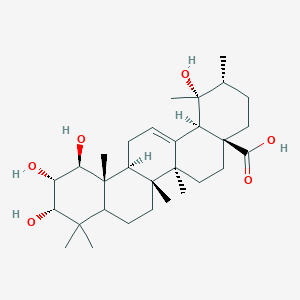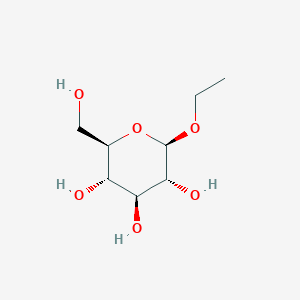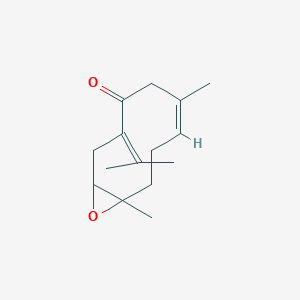
4,5-Epóxido de Germacrón
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one is a complex organic compound with a unique bicyclic structure. It is known for its significant role in various chemical reactions and its applications in scientific research. The compound’s molecular formula is C15H22O2, and it is characterized by its distinct double-bond stereochemistry and defined stereocenters .
Aplicaciones Científicas De Investigación
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Germacrone 4,5-epoxide primarily targets certain subtypes of cytochrome P450 (CYP) . CYP is a large and diverse group of enzymes that catalyze the oxidation of organic substances. They play a crucial role in drug metabolism and bioactivation .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of CYP . This inhibition can affect the metabolism of various substances within the body, potentially leading to altered physiological responses.
Biochemical Pathways
Germacrone 4,5-epoxide affects the MAPK signaling pathway . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
Its inhibition of cyp could potentially impact the metabolism and bioavailability of other substances within the body .
Result of Action
Germacrone 4,5-epoxide has been found to inhibit melanin synthesis through the regulation of the MAPK signaling pathway . It significantly inhibits tyrosinase (TYR) activity, reduces melanosome synthesis, and decreases the hyperpigmentation in zebrafish and the skin of guinea pigs .
Action Environment
The stability of Germacrone 4,5-epoxide is highly sensitive to temperature, especially in solid form . It degrades faster at high temperatures, but when solubilized with polyethylene glycol-40 (PEG-40), it remains largely intact even after 90 days at 45°C . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and its physical state .
Análisis Bioquímico
Biochemical Properties
Germacrone 4,5-epoxide is known to interact with various biomolecules. It has been reported to have anti-inflammatory properties as a result of cyclooxygenase-2 inhibition
Cellular Effects
Germacrone 4,5-epoxide has been shown to have significant effects on various types of cells. For instance, it has been reported to induce apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway . In another study, germacrone 4,5-epoxide was found to protect against oxygen-glucose deprivation/reperfusion injury by inhibiting autophagy processes in PC12 cells .
Molecular Mechanism
The molecular mechanism of action of Germacrone 4,5-epoxide involves its interaction with various cellular pathways. For instance, it has been reported to inhibit the JAK2/STAT3 signalling pathway, leading to induced apoptosis in human hepatoma HepG2 cells . Furthermore, it has been found to inhibit autophagy in PC12 cells by down-regulating the expression of LC3 protein in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
It has been reported to increase the cell viability of oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells in a concentration-dependent manner .
Dosage Effects in Animal Models
Its anti-leukemic activities suggest potential therapeutic applications .
Transport and Distribution
Its ability to interact with various cellular pathways suggests that it may be transported and distributed within cells in a manner that allows it to exert its effects .
Subcellular Localization
Its ability to interact with various cellular pathways suggests that it may be localized in specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Comparación Con Compuestos Similares
Similar Compounds
(1S,6Z,10S)-3-Isopropylidene-6,10-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-4-one: Shares a similar bicyclic structure but differs in stereochemistry.
(1R,2R,3S,6Z,10S)-3-Isopropyl-6,10-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-2-ol: Another related compound with variations in functional groups and stereochemistry.
Uniqueness
The uniqueness of (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one lies in its specific stereochemistry and the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
92691-35-5 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |
Clave InChI |
DWGVRYKQVZGSIB-NCKTXVJMSA-N |
SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
SMILES isomérico |
C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |
SMILES canónico |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
Apariencia |
Cryst. |
melting_point |
59-60°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)
![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)
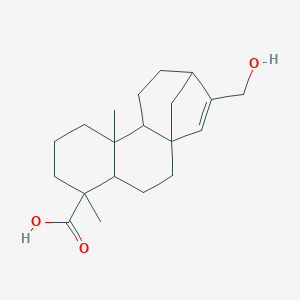

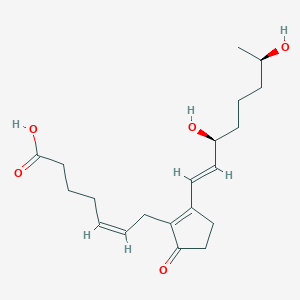
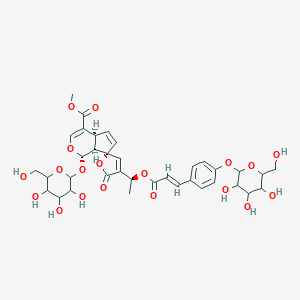


![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
